Valine angiotensin II
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H69N13O12 |
|---|---|
Molecular Weight |
1032.2 g/mol |
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54) |
InChI Key |
NLPUTBDZNNXHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Advanced Structural and Conformational Research of Valine Angiotensin Ii
Primary Structure and Amino Acid Residue Importance for Angiotensin II Bioactivity
The primary structure of angiotensin II is the amino acid sequence Asp-Arg-Val-Tyr-Ile/Val-His-Pro-Phe. ntnu.nomdpi.comahajournals.org Valine angiotensin II specifically refers to the variant where the fifth amino acid is Valine. medchemexpress.combiovalley.fr Structure-activity relationship studies have revealed that specific amino acid residues are critical for the biological activity of Angiotensin II. ntnu.noresearchgate.net
Specific Research on the Role of Valine at Position 5 in the Peptide Sequence
The substitution of the naturally occurring Isoleucine at position 5 with Valine results in Valine-5-angiotensin II. nih.gov Research has shown that Valine-5-angiotensin II possesses similar biological and immunoreactive properties to the endogenous Isoleucine-5-angiotensin II. medchemexpress.comnih.gov Both Valyl-5 and Isoleucyl-5 angiotensins exhibit identical vasopressor activity, which is attributed to the branching on the beta-carbon atom in both amino acids. ahajournals.org However, replacing the fifth position with Leucine significantly lowers the hypertensive activity. ahajournals.org This highlights the importance of the steric properties of the amino acid at this position for maintaining the peptide's potent biological effects. ahajournals.org
Elucidating the Significance of Critical Angiotensin II Amino Acids for Biological Activity (Asp1, Arg2, Tyr4, His6, Phe8)
Numerous studies have underscored the critical role of several other amino acid residues for the bioactivity of Angiotensin II. ntnu.noresearchgate.net The N-terminal portion, encompassing the amino group, the Asp1 sidechain, and the Arg2 guanidino group, is vital for maintaining the bioactive conformation. vu.edu.au Neutralizing any of these charged groups leads to a significant reduction in bioactivity. vu.edu.au
The aromatic residues Tyr4 and Phe8 are considered the two most important amino acids for activating the receptor. ntnu.no The phenolic group of Tyr4 is essential for activity. ahajournals.org The C-terminal Phe8 is crucial for the peptide's agonist activity, and its replacement with aliphatic amino acids results in inverse agonist activity. ahajournals.orgmdpi.com The His6 residue is also important for biological activity. ntnu.noresearchgate.net While the side chains of Arg2 and His6 may not directly contribute to the agonist properties, they are essential for the conformational geometry that correctly positions the Tyr4 and Phe8 side chains for receptor activation. researchgate.net
Table 1: Critical Amino Acid Residues in Angiotensin II and Their Role in Bioactivity
| Residue | Position | Importance for Bioactivity |
|---|---|---|
| Aspartic Acid (Asp) | 1 | The charged sidechain is crucial for maintaining the bioactive conformation. vu.edu.au |
| Arginine (Arg) | 2 | The guanidinium (B1211019) group contributes to receptor binding affinity and is essential for the correct conformational geometry. researchgate.netmdpi.com |
| Tyrosine (Tyr) | 4 | The phenolic group is a key agonist switch, essential for activating the receptor. ntnu.noresearchgate.netahajournals.org |
| Histidine (His) | 6 | Important for biological activity and the conformational geometry that positions other key residues. ntnu.noresearchgate.net |
| Phenylalanine (Phe) | 8 | The aromatic ring is critical for agonist activity and receptor activation. ntnu.nomdpi.com |
Higher-Order Conformation Studies of Angiotensin II and its Analogs
The three-dimensional conformation of Angiotensin II is a key determinant of its interaction with its receptor and, consequently, its biological function. Various advanced techniques have been employed to study its higher-order structure.
Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for investigating the conformation of Angiotensin II and its analogs in solution. nih.govnih.govacs.org Proton NMR studies have provided evidence for an extended backbone conformation for Angiotensin II in aqueous solutions. nih.gov However, these studies also revealed the existence of conformers with local structures involving preferred sidechain positions for Tyr, His, and Phe. nih.gov
One-dimensional and two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, have been used to assign proton signals and identify spatial proximities between amino acid residues. nih.govacs.org For instance, NOE studies have shown enhancements of Tyr and Phe ring proton resonances upon irradiation of other protons, indicating a clustering of the three aromatic rings. nih.gov These NMR data have been instrumental in developing models of the bioactive conformation of Angiotensin II. uoa.grnih.gov
Computational and Statistical Molecular Modeling of Peptide Conformation
Computational and statistical molecular modeling techniques have complemented experimental methods like NMR in exploring the conformational landscape of Angiotensin II. nih.govacs.orgnih.gov Molecular dynamics (MD) simulations have been performed in different environments, such as water and dimethyl sulfoxide (B87167) (DMSO), to understand the peptide's structural properties. nih.govacs.orgnih.govacs.org
These simulations have shown that in a water-ethanol mixture, designed to mimic the water-membrane interface near the receptor, Angiotensin II adopts more compact, U-shaped conformations that resemble its receptor-bound structure. nih.govacs.org In DMSO, which simulates a hydrophobic environment, the C-terminus of the peptide shows less flexibility, consistent with its role in receptor binding. nih.govacs.org Computational models have also helped to analyze the binding possibilities of Angiotensin II to its receptor and to propose mechanisms for receptor activation. nih.gov
Investigation of the Aromatic Ring Cluster (Tyr, His, Phe) and its Role in Bioactive Conformation
A significant finding from both NMR spectroscopy and computational modeling is the spatial proximity of the aromatic side chains of Tyrosine (Tyr4), Histidine (His6), and Phenylalanine (Phe8). nih.govuoa.grvu.edu.au This "aromatic ring cluster" is considered a key feature of the bioactive conformation of Angiotensin II. nih.govnih.gov
NMR studies have demonstrated that these three aromatic rings cluster together, and this arrangement is believed to be essential for agonist activity. nih.govuoa.gr The design and synthesis of cyclic analogs of Angiotensin II have been used to test and confirm the importance of this aromatic ring clustering for biological activity. nih.gov For example, a potent cyclic analog was designed to enforce the spatial proximity of the Tyr4, His6, and Phe8 residues, and it was found to be a potent agonist, supporting the hypothesis that the clustering of these aromatic side chains is an essential stereoelectronic feature for Angiotensin II to exert its biological activity. uoa.grnih.gov
Structural Determinants Governing Receptor Interaction Specificity
The interaction of this compound (Ang II), an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, with its receptors, primarily the Angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, is a highly specific process governed by a complex interplay of structural and conformational factors. These determinants dictate the binding affinity and functional outcome of the peptide-receptor interaction, leading to a cascade of physiological responses.
Research indicates that Ang II may adopt different conformations when binding to AT1R versus AT2R. It has been proposed that Ang II has a more extended bioactive conformation when binding to the AT2 receptor compared to a turn conformation suggested for AT1 receptor interaction. diva-portal.orgdiva-portal.org Photolabeling studies using an Ang II analog where valine at position 3 was replaced with a photoreactive probe suggest that the N-terminal portion of Ang II interacts with the second extracellular loop of the AT1 receptor. acs.org This, combined with the C-terminus interacting with the seventh transmembrane domain, points towards an extended β-strand conformation when bound to the AT1 receptor. acs.org
The specificity of Ang II for its receptors is also dictated by the specific amino acid residues within the peptide. Structure-activity relationship studies have demonstrated that while both AT1R and AT2R recognize Ang II, their requirements for binding differ significantly. nih.gov The AT2R appears to have less stringent binding requirements compared to the AT1R. frontiersin.orgfrontiersin.org For instance, substitutions at certain positions that lead to a complete loss of AT1R binding may still allow for significant AT2R binding. frontiersin.orgfrontiersin.org
The C-terminal phenylalanine (Phe⁸) is critical for the agonist activity of Ang II at the AT1 receptor. bioscientifica.com Its replacement with an aliphatic amino acid can convert the molecule into an AT1 receptor antagonist. bioscientifica.com Conversely, for the AT2 receptor, the structure-activity relationship for the C-terminal position is quite similar to that of the AT1 receptor, where bulky, hydrophobic aromatic residues are favored. nih.gov However, the N-terminal modifications reveal fundamental differences between the two receptor subtypes. nih.gov For example, while removal of the N-terminal side chain (as in Angiotensin III) significantly increases affinity for the AT2 receptor, modifications to the primary amine have little effect on AT2R binding but can influence AT1R interaction. nih.gov
Studies involving chimeric Ang II analogs and residue substitutions have provided further insights into receptor specificity. The substitution of isoleucine with valine in the C-terminal tetrapeptide sequence of Ang II was found to increase apparent binding to Angiotensin Converting Enzyme 2 (ACE2), another key component of the Renin-Angiotensin System. frontiersin.org When examining receptor binding, substitutions in the C-terminal region of Ang II have a pronounced effect on AT1R binding, often leading to dramatic losses in affinity. frontiersin.orgfrontiersin.org In contrast, AT2R binding is more tolerant of these changes. frontiersin.orgfrontiersin.org
The following table summarizes the relative binding of various Ang II analogs to AT1 and AT2 receptors, illustrating the differential structural requirements.
| Angiotensin II Analog | Modification from Native Ang II | Relative AT1R Binding (%) | Relative AT2R Binding (%) |
| DRVYVYPF | Isoleucine to Valine at position 5 | ~30 | Similar to native Ang II |
| DRVYIHPβF | Proline to β-Proline at position 7 | - | ~80 |
| DRVYVYPβF | Isoleucine to Valine at position 5, Proline to β-Proline at position 7 | No binding | ~75 |
| Native Ang II | - | 100 | 100 |
| Data sourced from studies on Ang II analog binding. frontiersin.orgfrontiersin.org |
In Depth Receptor Interaction and Binding Dynamics of Valine Angiotensin Ii
Angiotensin Receptor Subtypes: Academic Insights into AT1R and AT2R
Detailed AT1 Receptor Binding Characteristics and Equilibrium Association Constants
The AT1 receptor binds Valine angiotensin II with high affinity. While specific equilibrium association constants (Kd) for the valine variant are not extensively documented in isolation, studies on angiotensin II (with isoleucine at position 5, which is common) reveal high-affinity binding in the low nanomolar to picomolar range. For instance, the wild-type AT1 receptor has been shown to bind radiolabeled Sar1, Ile8-angiotensin II with a dissociation constant (Kd) of approximately 552.1 ± 20.0 pM. It is important to note that the binding affinity can be influenced by the specific cell type and experimental conditions. The interaction is characterized by a complex interplay of forces, including ionic bonds, hydrogen bonds, and hydrophobic interactions, leading to a stable ligand-receptor complex that initiates downstream signaling cascades.
AT2 Receptor Binding Properties and Functional Delineation
Similar to the AT1R, the AT2R also binds this compound with high affinity. Functionally, the AT2R often counteracts the actions of the AT1R. Activation of the AT2R can lead to vasodilation, which is thought to be mediated through the bradykinin-nitric oxide-cGMP pathway. Furthermore, the AT2R is involved in inhibiting cell growth and promoting apoptosis, thereby playing a role in tissue remodeling and development. The expression of AT2R is high in fetal tissues and decreases after birth, but it can be re-expressed in adult tissues under pathological conditions such as vascular injury and myocardial infarction.
Differential Binding Affinities and Receptor Selectivity Profiles of Angiotensin II Analogs
The binding affinity and selectivity of various angiotensin II analogs for AT1R and AT2R have been extensively studied to understand the structure-activity relationships. Generally, angiotensin II and its close analog, angiotensin III, exhibit high affinity for both receptors. However, other fragments and synthetic analogs show significant selectivity. For example, Angiotensin IV and Angiotensin-(1-7) demonstrate a much higher selectivity for the AT2R over the AT1R, although their affinity for AT2R is lower than that of angiotensin II. Synthetic ligands have also been developed to be highly selective for either receptor subtype.
Binding Affinities and Selectivity of Angiotensin II Analogs
| Compound | AT1R pKi | AT2R pKi | Selectivity (AT2R/AT1R) |
|---|---|---|---|
| Angiotensin II | 8.81 | 8.99 | ~15-fold for AT2R nih.gov |
| Angiotensin III | 7.29 | 8.81 | >30-fold for AT2R nih.gov |
| Angiotensin IV | <6.00 | 6.75 | >200-fold for AT2R nih.gov |
| Angiotensin-(1-7) | <6.00 | 6.12 | >40-fold for AT2R nih.gov |
| CGP42112 (AT2R Agonist) | 5.72 | 10.32 | >40,000-fold for AT2R nih.gov |
| PD123319 (AT2R Antagonist) | <6.00 | 8.33 | >200-fold for AT2R nih.gov |
Molecular Mechanisms Underpinning Angiotensin II Receptor Binding
The interaction between this compound and its receptors is a highly specific process involving key amino acid residues on both the ligand and the receptor. Mutagenesis studies have been instrumental in identifying these critical interaction sites.
Identification and Mutagenesis Studies of Ligand-Receptor Interaction Sites on AT1R (e.g., Tyr113, Lys199, His256, Gln257)
Site-directed mutagenesis has revealed several key residues within the AT1R that are crucial for binding angiotensin II and initiating signal transduction.
Tyr113: This residue is part of a hydrogen-bonding network that is perturbed upon angiotensin II binding, suggesting its role in the conformational changes associated with receptor activation.
Lys199: Located in the fifth transmembrane domain, Lys199 is critical for high-affinity binding of angiotensin II. It is believed to form an ionic bond with the C-terminal carboxylate of Phe8 of angiotensin II. Mutation of Lys199 to glutamine significantly reduces the binding affinity for angiotensin II.
His256: Situated in the sixth transmembrane domain, His256 is thought to interact with the Phe8 side chain of angiotensin II and is crucial for agonist-induced receptor activation. While mutations at this site may not drastically alter ligand binding affinity, they can significantly diminish the receptor's ability to trigger downstream signaling.
Gln257: This residue is part of a cluster, along with Lys199 and His256, that is important for the ligand-dependent activation of the AT1R. It contributes to the formation of the binding pocket and the stabilization of the active receptor conformation.
Analysis of Specific Angiotensin II Residues in Receptor Engagement (e.g., Arg2, Tyr4, His6, Phe8)
The side chains of specific amino acids in the this compound sequence are essential for effective receptor binding and activation.
Arg2: The guanidinium (B1211019) group of Arg2 is believed to form a salt bridge with Asp281 in the seventh transmembrane domain of the AT1R, contributing significantly to the binding affinity.
Tyr4: The hydroxyl group of Tyr4 is a key determinant for both affinity and the intrinsic activity of angiotensin II. It is involved in a proposed "charge relay system" along with His6 and Phe8.
His6: The imidazole ring of His6 is crucial for affinity and participates in the charge relay system, which is thought to be pivotal for receptor activation.
Phe8: The aromatic ring of the C-terminal Phe8 is essential for the agonist activity of angiotensin II. It interacts with His256 of the AT1R, and its C-terminal carboxylate group forms a critical ionic bond with Lys199 of the receptor. Replacement of Phe8 with other amino acids often results in antagonists with high binding affinity but low intrinsic activity.
Research on the Charge Relay System and its Role in Receptor Activation
The activation of angiotensin II receptors is a sophisticated process that is believed to involve a charge relay system (CRS) within the angiotensin II molecule itself. This system facilitates the generation of a tyrosinate anion, which is crucial for receptor activation. Research suggests that the folding of the peptide within the hydrophobic environment of the receptor brings the side chains of three key amino acids—Tyrosine-4, Histidine-6, and Phenylalanine-8—into close proximity, allowing for a concerted interaction.
Further studies indicate that the Arginine-2 residue of angiotensin II plays a significant role in this process. The guanidino group of Arginine-2 is thought to act as a chaperone for the charge relay system, stabilizing the folded, compact conformation of the peptide that is necessary for receptor binding. This stabilization helps to correctly orient the CRS. Upon binding, it is proposed that an intermolecular exchange mechanism can occur, where receptor residues, such as Tyrosine-35, may substitute for components of the peptide's CRS, leading to the activation of the receptor's response mechanism.
Receptor Binding Kinetics and Dissociation Dynamics
The interaction between a ligand like this compound and its receptor is a dynamic process characterized by specific kinetic parameters: the association rate constant (k_on) and the dissociation rate constant (k_off). The k_on represents the rate at which the ligand binds to the receptor, while the k_off describes the rate at which the ligand-receptor complex dissociates nih.govexcelleratebio.com. The ratio of these two constants (k_off/k_on) defines the equilibrium dissociation constant (K_d), a measure of the ligand's binding affinity. A lower K_d value signifies a higher affinity nih.gov.
| Ligand | Receptor | Parameter | Value |
|---|---|---|---|
| [¹²⁵I]-Sar¹-Ile⁸-angiotensin II | Wild-Type AT1 | K_d | 552.1 ± 20.0 pM |
This table presents the equilibrium dissociation constant (K_d) for a high-affinity angiotensin II analog, illustrating the typical binding affinity for the AT1 receptor. Data derived from a study on wild-type and mutant AT1 receptors researchgate.net.
The duration of the signal elicited by a ligand is influenced by its residence time at the receptor, which is the reciprocal of the dissociation rate (1/k_off) excelleratebio.com. Analogs with slow dissociation rates can prolong receptor activation, which may lead to a more sustained biological response excelleratebio.com.
Agonist and Antagonist Receptor Binding Profiles of Angiotensin II Analogs
Agonist Activity Characterization of this compound
This compound, also known as Val⁵-angiotensin II, is characterized as an agonist of the angiotensin receptor medchemexpress.com. It possesses biological and immunoreactive properties that are comparable to the endogenous Ile⁵-angiotensin II. Its agonist activity has been demonstrated in vivo, where its infusion leads to a significant increase in systolic blood pressure, confirming its ability to activate angiotensin receptors and elicit a physiological response medchemexpress.com. This hypertensive effect is mediated by the AT1 receptor, as treatment with an AT1 receptor blocker like losartan can prevent the development of hypertension induced by this compound medchemexpress.com.
Receptor Selectivity and Structure-Activity Relationships of Angiotensin II Analogs
The structure-activity relationship (SAR) of angiotensin II analogs provides critical insights into receptor selectivity and functional outcomes. Modifications to the peptide's amino acid sequence can dramatically alter its binding affinity for the two main receptor subtypes, AT1R and AT2R, and can also influence the downstream signaling pathways that are activated.
The amino acid at position 5 is particularly important for determining the functional profile of the ligand. Studies on a series of Angiotensin II analogs with varied substitutions at this position have shown that the size of the amino acid's side chain can influence the signaling bias of the ligand. Specifically, increasing the size of the alkyl side-chain at position 5 has been found to result in a proportional increase in β-arrestin recruitment to the AT1R nih.gov. This demonstrates that subtle structural changes can shift the signaling preference from G-protein dependent pathways to β-arrestin dependent pathways nih.gov.
| Analog/Modification | Position Modified | Observed Effect | Signaling Pathway Implication |
|---|---|---|---|
| Increasing alkyl side-chain size | 5 | Proportionally more robust β-arrestin recruitment | Biased agonism towards β-arrestin signaling at the AT1R nih.gov |
| [Sar¹, Cys(Et)⁵, Leu⁸]-AngII | 1, 5, 8 | Potent stimulation of aldosterone (B195564) secretion | Strongly biased toward β-arrestin activation nih.gov |
| Substitution with 5,5-dimethylthiazolidine-4-carboxylic acid (Dtc) | 5 | Superior agonist activity | Enhanced receptor activation |
This table summarizes key structure-activity relationship findings for various angiotensin II analogs, highlighting how modifications at specific positions influence receptor interaction and signaling bias nih.gov.
These findings underscore the importance of specific residues in the angiotensin II sequence for determining not only receptor binding and activation but also for directing the functional selectivity of the cellular response.
Mechanistic Research on Intracellular Signal Transduction Pathways Mediated by Angiotensin Ii Receptors
Comprehensive Analysis of AT1 Receptor-Mediated Signaling Cascades
The binding of valine angiotensin II to the AT1 receptor triggers a conformational change in the receptor, enabling it to interact with and activate various intracellular effector molecules. frontiersin.org This initiates a cascade of signaling events that can be broadly categorized into G protein-dependent and G protein-independent pathways, leading to diverse cellular responses. nih.govfrontiersin.org
The canonical signaling pathway initiated by the AT1 receptor involves its coupling to heterotrimeric G proteins, particularly the Gq/11 family. jacc.orgfrontiersin.orgwikipedia.org This activation leads to the dissociation of the G protein into its Gαq and Gβγ subunits. mdpi.com The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC). jacc.orgmdpi.commcmaster.ca
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jacc.orgmdpi.comnih.gov IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to its specific receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comnih.govnih.gov This rapid increase in intracellular calcium concentration is a critical event that mediates many of the acute effects of angiotensin II, such as smooth muscle contraction. jacc.orgnih.gov The time course for IP3 generation and the subsequent rise in cytosolic free calcium is rapid, with measurable changes occurring within seconds of angiotensin II stimulation. nih.gov
Simultaneously, the lipid-soluble DAG remains in the plasma membrane where it functions as an activator for Protein Kinase C (PKC), another key signaling molecule. jacc.orgnih.gov The production of DAG can be biphasic, with an initial rapid phase from PIP2 hydrolysis and a more sustained phase that can be generated from other phospholipids (B1166683) like phosphatidylcholine through the action of PLC or Phospholipase D (PLD). jacc.orgmdpi.com
| Second Messenger | Source | Primary Function |
| Inositol 1,4,5-trisphosphate (IP3) | Hydrolysis of PIP2 by Phospholipase C | Binds to receptors on the endoplasmic reticulum to release intracellular Ca2+ mdpi.comnih.govnih.gov |
| Diacylglycerol (DAG) | Hydrolysis of PIP2 by Phospholipase C | Activates Protein Kinase C (PKC) at the cell membrane jacc.orgmdpi.comnih.gov |
| Calcium (Ca2+) | Released from intracellular stores (endoplasmic reticulum) | Activates various Ca2+-dependent enzymes and cellular processes, including muscle contraction jacc.orgmdpi.com |
Following the generation of second messengers, the AT1 receptor signal is further propagated through the activation of several families of protein kinases. These enzymes phosphorylate specific substrate proteins on serine, threonine, or tyrosine residues, thereby altering their activity and mediating downstream cellular responses. frontiersin.org
Protein Kinase C (PKC): Activated by DAG in a calcium-dependent manner, PKC is a family of serine/threonine kinases that plays a central role in angiotensin II signaling. jacc.orgahajournals.org PKC activation is involved in a wide range of cellular processes, including cell growth, differentiation, and inflammation. nih.govnih.gov Angiotensin II can induce the translocation of several PKC isoforms, such as α, β, and δ, to the cell membrane for activation. nih.gov
Mitogen-Activated Protein Kinases (MAPKs): The AT1 receptor activates all three major subfamilies of MAPKs:
Extracellular Signal-Regulated Kinases (ERKs): Often associated with cell growth, proliferation, and differentiation, the ERK pathway is robustly activated by angiotensin II. nih.govdntb.gov.ua This activation can occur through both G protein-dependent and independent mechanisms. dntb.gov.ua
c-Jun N-terminal Kinases (JNKs): JNKs are typically activated by cellular stress signals and are involved in inflammation and apoptosis. frontiersin.org
p38-MAPK: Similar to JNKs, the p38-MAPK pathway is responsive to inflammatory cytokines and cellular stress. frontiersin.org
Tyrosine Kinases: In addition to the classical G protein pathway, the AT1 receptor also activates a complex network of non-receptor tyrosine kinases. nih.govnih.gov This activation is a critical component of angiotensin II's ability to induce hypertrophic and proliferative responses. ahajournals.org Key tyrosine kinases activated by the AT1 receptor include:
Src family kinases: These are among the first tyrosine kinases activated by the AT1 receptor and play a pivotal role in mediating downstream signals, including the transactivation of growth factor receptors. nih.govahajournals.org
Proline-rich Tyrosine Kinase 2 (Pyk2): A calcium-dependent tyrosine kinase, Pyk2 is activated by the increase in intracellular calcium and PKC activation following AT1 receptor stimulation. nih.govahajournals.orgahajournals.org
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion and migration and is another target of AT1 receptor signaling. nih.govahajournals.org
JAK/STAT pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, commonly associated with cytokine receptors, is also activated by the AT1 receptor, contributing to inflammatory and hypertrophic responses. nih.govmdpi.com
| Kinase Family | Key Members | Primary Activators |
| Protein Kinase C (PKC) | Conventional (α, β), Novel (δ) | Diacylglycerol (DAG), Ca2+ jacc.orgnih.govnih.gov |
| MAP Kinases (MAPK) | ERK1/2, JNK, p38 | Upstream kinase cascades initiated by G proteins and β-arrestins frontiersin.orgdntb.gov.ua |
| Tyrosine Kinases | Src, Pyk2, FAK, JAK/STAT | AT1R, Ca2+, PKC, ROS nih.govahajournals.orgahajournals.org |
A crucial aspect of AT1 receptor signaling is the activation of NAD(P)H oxidase (Nox) enzymes, which are a major source of reactive oxygen species (ROS), such as the superoxide (B77818) anion, in the cardiovascular system. nih.govnih.govfrontiersin.org Angiotensin II is a potent stimulator of Nox activity. nih.govnih.gov The activation mechanism involves the assembly of cytosolic regulatory subunits (like p47phox and p67phox) with the membrane-bound catalytic subunits (Nox isoforms). nih.govahajournals.org Angiotensin II promotes the translocation of these cytosolic subunits to the cell membrane to form the active enzyme complex. nih.govahajournals.org
Upstream signaling molecules that link the AT1 receptor to Nox activation include PKC, Src tyrosine kinases, and phospholipases. nih.govahajournals.org The generated ROS are not merely damaging byproducts but function as critical second messengers in their own right. nih.govnih.gov They influence numerous downstream signaling pathways, including MAP kinases, tyrosine kinases, and transcription factors, thereby contributing to angiotensin II-induced cell growth, inflammation, and fibrosis. nih.govnih.gov There is also evidence of a feedback loop where ROS generated by mitochondria can further stimulate NADPH oxidase activity, creating a vicious cycle that contributes to pathological conditions. nih.govresearchgate.net
A significant feature of AT1 receptor signaling is its ability to "transactivate" receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.govfrontiersin.org Transactivation means that the G protein-coupled AT1 receptor, upon binding angiotensin II, can induce the phosphorylation and activation of these RTKs in the absence of their respective growth factor ligands. ahajournals.orgnih.gov
This process often involves intermediate signaling molecules activated by the AT1 receptor. For instance, the activation of Src family kinases and the generation of ROS are critical for the transactivation of the EGFR. nih.govahajournals.org Once transactivated, the EGFR can serve as a signaling scaffold, recruiting adaptor proteins like Shc and Grb2, which in turn activate downstream pathways such as the Ras-Raf-MEK-ERK cascade, leading to cell growth and proliferation. ahajournals.orgnih.gov This mechanism demonstrates a significant point of convergence between GPCR and RTK signaling pathways. ahajournals.org
In addition to canonical G protein-mediated signaling, the AT1 receptor also signals through G protein-independent pathways mediated by β-arrestins. nih.govfrontiersin.org Following agonist binding, the AT1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). frontiersin.orgnih.gov This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin-1 and β-arrestin-2) to the receptor. nih.govnih.gov
Initially, β-arrestin binding was thought only to desensitize the G protein signal and promote receptor internalization. frontiersin.org However, it is now clear that β-arrestins can also act as signal transducers themselves. nih.govdntb.gov.ua By serving as scaffolds, β-arrestins can assemble and activate signaling complexes, including components of the MAPK cascade like ERK. frontiersin.orgdntb.gov.ua This β-arrestin-mediated signaling can have different spatial and temporal characteristics compared to G protein-mediated signals. For example, β-arrestin-dependent ERK activation is often sustained and localized to the cytosol, whereas G protein-dependent activation is transient and occurs in the nucleus. dntb.gov.ua This pathway is implicated in cellular functions distinct from those triggered by G proteins, including cell survival and migration. mdpi.com
The signaling pathways initiated by the AT1 receptor are not linear or isolated but are part of a highly integrated network characterized by extensive cross-talk. nih.govfrontiersin.org The transactivation of growth factor receptors is a prime example of such interaction, where the AT1 receptor leverages the signaling machinery of RTKs to amplify and diversify its cellular effects. nih.govahajournals.org
Reactive oxygen species generated via NAD(P)H oxidase act as key integrators, influencing multiple pathways. nih.gov For instance, ROS are required for the transactivation of the EGFR and the activation of several tyrosine kinases and MAPKs. nih.govahajournals.org There is also significant interplay between cytoplasmic and mitochondrial sources of ROS, where Angiotensin II can stimulate ROS production in both compartments, leading to a feed-forward amplification loop that contributes to cellular oxidative stress. nih.govresearchgate.net Furthermore, signaling from the AT1 receptor can interact with pathways regulating inflammation, such as the NF-κB pathway, and metabolic pathways, like insulin (B600854) signaling, often in a detrimental manner. nih.govfrontiersin.org This complex web of interactions underscores the multifaceted role of this compound in physiology and disease. frontiersin.org
Elucidation of AT2 Receptor-Mediated Signaling Pathways
The Angiotensin II Type 2 (AT2) receptor, a seven-transmembrane G protein-coupled receptor (GPCR), plays a crucial role in mediating the intracellular effects of this compound. embopress.org While historically less characterized than the Angiotensin II Type 1 receptor (AT1R), research has illuminated its distinct and often counter-regulatory signaling mechanisms. nih.govahajournals.org The AT2 receptor is known to couple to inhibitory G proteins (Gαi/o) and can also activate G protein-independent pathways. ahajournals.org The primary signaling cascades initiated by AT2 receptor activation include the stimulation of various protein phosphatases, activation of the nitric oxide-cyclic GMP (NO-cGMP) system, and modulation of phospholipase A2 activity. nih.govnih.gov These pathways are central to the receptor's functions in regulating cell growth, apoptosis, and vascular tone. nih.gov
A novel signaling mechanism involves the interaction between the AT2 receptor's C-terminus and the promyelocytic zinc finger protein (PLZF). embopress.org Upon stimulation by Angiotensin II, PLZF co-localizes with the AT2 receptor at the plasma membrane before both are internalized. Subsequently, PLZF translocates to the nucleus, where it enhances the expression of the p85α subunit of phosphatidylinositol-3 kinase (PI3K), a key enzyme in protein synthesis pathways. embopress.org This unique pathway highlights a direct link between a GPCR and the activation of a transcription factor to regulate gene expression. embopress.org
Research into Opposing Effects of AT1R and AT2R Signaling (e.g., Cell Growth vs. Growth Inhibition)
The signaling pathways activated by the AT1 and AT2 receptors are largely antagonistic, creating a functional balance that is critical for maintaining cellular homeostasis. nih.gov While AT1R activation is predominantly associated with promoting cell growth, proliferation, and hypertrophy, AT2R stimulation generally leads to anti-proliferative and pro-apoptotic effects. nih.govnih.govresearchgate.net
AT1R-Mediated Growth Promotion: Activation of the AT1R by Angiotensin II initiates several well-documented pro-growth signaling cascades. These include the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comphysiology.org The AT1R also engages other signaling systems, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and protein kinase C (PKC), leading to the activation of transcription factors like NF-κB and Activator Protein-1 (AP-1). mdpi.comahajournals.org Collectively, these pathways drive cellular hypertrophy, proliferation, inflammation, and the production of extracellular matrix. mdpi.comnih.gov
AT2R-Mediated Growth Inhibition: In stark contrast, the AT2 receptor counteracts these growth-promoting signals. ahajournals.orgresearchgate.net A primary mechanism for this inhibition is the activation of various protein phosphatases. ahajournals.org Key phosphatases activated by the AT2R include:
SH2 domain-containing phosphatase 1 (SHP-1): This tyrosine phosphatase can dephosphorylate and inactivate pro-growth signaling molecules stimulated by the AT1R, such as Janus kinases. ahajournals.orgresearchgate.net
Mitogen-activated protein kinase phosphatase 1 (MKP-1): This phosphatase specifically deactivates MAP kinases like ERK1/2, thereby directly opposing the proliferative signals from the AT1R pathway. ahajournals.org
Protein Phosphatase 2A (PP2A): This serine/threonine phosphatase has broad-spectrum activity and contributes to the deactivation of various growth-promoting kinases. ahajournals.org
Furthermore, studies have shown that AT2R activation can inhibit cell proliferation by modulating the cell cycle. plos.org For instance, overexpression of the AT2 receptor in certain cell lines leads to an enrichment of cells in the G1 phase and a reduction in the S phase, an effect linked to changes in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.govplos.org This AT2R-coupled signaling involving p53 activation appears to play a role in physiological cell turnover and apoptosis. nih.gov The functional opposition is also evident in tissue repair, where the anti-proliferative effects of AT2R complement the pro-proliferative actions of AT1R during wound healing. nih.gov
| Cellular/Signaling Event | AT1 Receptor (AT1R) Effect | AT2 Receptor (AT2R) Effect |
|---|---|---|
| Cell Growth/Proliferation | Stimulation nih.gov | Inhibition nih.govnih.gov |
| MAPK (ERK1/2) Pathway | Activation physiology.org | Inhibition (via MKP-1) ahajournals.orgnih.gov |
| Apoptosis | Inhibition | Induction nih.gov |
| Vasculature Tone | Vasoconstriction nih.gov | Vasodilation nih.gov |
| Inflammation | Promotion mdpi.com | Inhibition nih.gov |
| Fibrosis | Promotion mdpi.com | Inhibition nih.gov |
Signaling Mechanisms Inducing Apoptosis, Vasodilation, and Natriuresis
The AT2 receptor mediates several protective physiological effects by inducing programmed cell death (apoptosis), widening of blood vessels (vasodilation), and promoting sodium excretion in the urine (natriuresis). nih.govnih.gov
Apoptosis: The pro-apoptotic function of the AT2 receptor is a key component of its anti-proliferative action. nih.gov Research indicates that AT2R overexpression can trigger apoptosis through a signaling pathway that involves the activation of the stress-related kinases p38 MAPK and JNK, as well as the sequential activation of caspase-8 and the executioner caspase-3. plos.org This cascade is also associated with the inactivation of the pro-survival p42/44 MAPK (Erk1/2) pathway. plos.org Additionally, an AT2R-HDAC1/p53 signaling pathway has been identified, suggesting a role for the tumor suppressor protein p53 in AT2R-mediated apoptosis and physiological cell turnover. nih.gov
Vasodilation: The vasodilatory effect of AT2R activation provides a direct counterbalance to the potent vasoconstriction induced by AT1R stimulation. nih.govnih.gov The primary mechanism involves the bradykinin-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.govresearchgate.net Activation of the AT2 receptor stimulates the formation of bradykinin (B550075), which in turn acts on bradykinin B2 receptors on endothelial cells. nih.gov This leads to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. nih.govnih.gov NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased levels of cGMP and causing vasorelaxation. nih.govnih.gov Functional heterodimerization between AT2R and B2R has been proposed as a mechanism to enhance NO and cGMP production. nih.gov
Natriuresis: In the kidney, the AT2 receptor plays an important role in regulating sodium and water balance by promoting natriuresis. nih.govnih.gov AT2 receptors are expressed in renal tissues, including the proximal tubules. nih.gov Their activation leads to increased sodium and water excretion, opposing the sodium-retaining effects of AT1R activation. mdpi.comnih.gov This effect helps to regulate blood volume and pressure. nih.gov
| Physiological Effect | Key Signaling Molecules and Pathways |
|---|---|
| Apoptosis | p38 MAPK, JNK, Caspase-8, Caspase-3, p53 nih.govplos.org |
| Vasodilation | Bradykinin, Bradykinin B2 Receptor, Nitric Oxide (NO), cGMP nih.govnih.govresearchgate.net |
| Natriuresis | Renal proximal tubule signaling pathways nih.gov |
Studies on the Complexities and Temporal Characteristics of Angiotensin II Signaling
Complexities of Signaling: One layer of complexity arises from the ability of angiotensin receptors to form dimers. The formation of AT1R/AT2R heterodimers has been shown to alter the conformation of the AT1R and block its function, representing a direct mechanism of antagonism at the receptor level. nih.gov This interaction adds a regulatory dimension beyond downstream signaling opposition.
Another significant complexity is the phenomenon of receptor transactivation, particularly by the AT1R. Upon Angiotensin II binding, the AT1R can transactivate receptor tyrosine kinases, such as the receptors for platelet-derived growth factor (PDGF) and epidermal growth factor (EGF), in the absence of their respective native ligands. ahajournals.org This transactivation broadens the scope of Angiotensin II's effects, allowing it to co-opt the signaling machinery typically used by potent growth factors. The signaling is further complicated by the involvement of numerous non-receptor tyrosine kinases (e.g., Src, JAKs) and scaffolding proteins (e.g., paxillin, p130Cas), which assemble large signaling complexes. physiology.orgahajournals.org
Temporal Characteristics: The effects of Angiotensin II signaling are highly dependent on the timescale of receptor activation. physiology.org
Acute Effects: Immediate responses, occurring within seconds to minutes, are often mediated by classical G protein signaling. For the AT1R, this includes the rapid activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). amazonaws.com This results in a swift mobilization of intracellular calcium and activation of PKC, causing acute cellular responses like vascular smooth muscle contraction. amazonaws.com
Chronic Effects: Long-term exposure to Angiotensin II, over hours to days, leads to more sustained changes involving the regulation of gene expression. physiology.org These chronic effects, largely mediated by the activation of MAPK and JAK/STAT pathways, result in cellular remodeling, including hypertrophy, proliferation, and increased synthesis of extracellular matrix proteins, which are hallmarks of chronic cardiovascular and renal diseases. physiology.orgnih.gov
Receptor internalization also contributes to the temporal and spatial characteristics of signaling. Following Angiotensin II binding, both AT1 and AT2 receptors can be internalized into the cell. nih.govnih.gov This process was initially thought to be solely for signal termination. However, emerging evidence suggests that internalized receptors can continue to signal from intracellular compartments like endosomes, potentially activating a different set of signaling pathways than those activated at the cell surface, thereby contributing to the sustained, long-term effects of Angiotensin II. nih.gov
Biosynthesis and Metabolism Research of Angiotensin Ii and Its Analogs
Biochemical Pathways of Angiotensin II Formation within the Renin-Angiotensin System
The formation of angiotensin II is a multi-step process initiated by the enzyme renin. wikipedia.org This cascade involves the sequential processing of the precursor molecule angiotensinogen (B3276523) to ultimately yield the biologically active peptide. researchgate.netbrainkart.com
The rate-limiting step in the biosynthesis of angiotensin II is the cleavage of angiotensinogen by renin. nih.gov Angiotensinogen, a plasma serpin protein produced primarily by the liver, serves as the sole precursor for the angiotensin peptides. wikipedia.orgnih.govahajournals.org Renin, a highly specific aspartyl protease synthesized and stored in the juxtaglomerular apparatus of the kidney, catalyzes the hydrolytic release of the N-terminal decapeptide from angiotensinogen. brainkart.comnih.gov This cleavage occurs specifically between the Leucine (Leu¹⁰) and Valine (Val¹¹) residues, yielding the inactive intermediate, angiotensin I. nih.gov The structural conformation of angiotensinogen's N-terminus is crucial for its efficient recognition and cleavage by renin. nih.govnih.gov
Following its formation, angiotensin I is converted to the potent vasoconstrictor angiotensin II. britannica.com This conversion is primarily facilitated by the angiotensin-converting enzyme (ACE), also known as kininase II. consensus.appwikipedia.orgnih.gov ACE is a dipeptidyl carboxypeptidase that is abundantly found on the surface of vascular endothelial cells, particularly in the lungs. wikipedia.orgwikipedia.orgnih.gov The enzyme acts by cleaving the C-terminal dipeptide, Histidyl-Leucine (His-Leu), from the inactive angiotensin I decapeptide. wikipedia.org The removal of these two amino acids results in the formation of the biologically active octapeptide, angiotensin II. oup.com ACE is a central component of the RAS and its inhibition is a key therapeutic strategy for managing hypertension. consensus.appwikipedia.org
Table 1: Key Enzymes in the Classical Angiotensin II Formation Pathway
| Enzyme | Abbreviation | Substrate | Product |
| Renin | Angiotensinogen | Angiotensin I | |
| Angiotensin-Converting Enzyme | ACE | Angiotensin I | Angiotensin II |
While the ACE-dependent pathway is predominant in the circulatory system, research has identified several alternative, ACE-independent pathways for angiotensin II generation, particularly within specific tissues. nih.govahajournals.orgscielo.br These alternative routes are significant as they can continue to produce angiotensin II even during ACE inhibitor therapy. ahajournals.org
One of the most well-characterized alternative enzymes is chymase, a serine protease found primarily in the mast cells of tissues like the heart and blood vessels. ahajournals.orgscielo.brahajournals.org In the human heart, chymase is a major enzyme responsible for converting angiotensin I to angiotensin II, with a catalytic activity that is reportedly 20-fold higher than that of ACE. scielo.brnih.gov Other enzymes have also been implicated in ACE-independent angiotensin II formation, including kallikrein, cathepsin G, and elastase-2. nih.govahajournals.org These alternative pathways are thought to play a significant role in tissue remodeling and the pathophysiology of various cardiovascular diseases, such as atherosclerosis and post-myocardial infarction remodeling. nih.govahajournals.org
Enzymatic Degradation Research of Angiotensin II (e.g., ACE2 Action and Angiotensin 1-7 Formation)
The biological activity of angiotensin II is tightly regulated through its enzymatic degradation into smaller, often counter-regulatory, peptide fragments. nih.govresearchgate.net A key enzyme in this process is Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE that functions as a monocarboxypeptidase. oup.comnih.govwikipedia.org
Unlike ACE, which generates angiotensin II, ACE2 acts to degrade it. nih.govwikipedia.org ACE2 cleaves a single amino acid from the C-terminus of angiotensin II to form the heptapeptide (B1575542) angiotensin-(1-7). researchgate.netnih.gov This product, Ang-(1-7), often exerts biological effects that oppose those of angiotensin II, such as vasodilation and anti-proliferative actions, thereby forming a counter-regulatory axis within the RAS. nih.govscientificarchives.com The catalytic efficiency of ACE2 is significantly higher for angiotensin II than for angiotensin I. nih.gov Other enzymes involved in angiotensin II degradation include aminopeptidase (B13392206) A, which forms angiotensin III, and prolyloligopeptidase (POP). nih.govresearchgate.netahajournals.org Angiotensin-(1-7) itself can be further metabolized by ACE to form the inactive peptide, angiotensin-(1-5). nih.govresearchgate.net
Table 2: Major Enzymes in Angiotensin II Degradation
| Enzyme | Abbreviation | Action on Angiotensin II | Product |
| Angiotensin-Converting Enzyme 2 | ACE2 | Cleaves C-terminal phenylalanine | Angiotensin-(1-7) |
| Aminopeptidase A | APA | Cleaves N-terminal aspartic acid | Angiotensin III |
| Prolyloligopeptidase | POP | Cleaves C-terminal phenylalanine | Angiotensin-(1-7) |
Academic Studies on the Enzymatic Synthesis of Protected Valine-5 Angiotensin II
The synthesis of angiotensin II analogs, such as Valine-5 Angiotensin II, is crucial for research into the structure-activity relationships of the renin-angiotensin system. Academic studies have explored enzymatic methods for these syntheses, offering an alternative to purely chemical approaches.
One study detailed the use of proteolytic enzymes to facilitate the synthesis of protected Valine-5 Angiotensin II amide-1 through fragment condensation. oup.com In this research, t-butoxycarbonylpeptides were used as the carboxyl component and a peptide ethyl ester served as the amine component. oup.com The study employed several proteolytic enzymes, including papain, nagarse (subtilisin BPN'), and a microbial metalloenzyme. The specific enzyme used influenced the final product; for instance, papain-catalyzed condensation yielded the product in an ester form, while nagarse and the metalloenzyme resulted in products with a free carboxyl form. oup.com The identity of the synthesized peptide was confirmed by comparing its physical properties with those of the same peptide prepared via traditional solution methods. oup.com This research provides an example of how enzymatic processes can be harnessed for the controlled synthesis of complex peptide analogs like Valine-5 Angiotensin II. oup.comamanote.com
Advanced Methodologies for Research on Valine Angiotensin Ii
Peptide Synthesis Techniques for Angiotensin II Analogs
The primary method for synthesizing angiotensin II analogs, including Valine angiotensin II, is the solid-phase peptide synthesis (SPPS) technique, pioneered by R. Bruce Merrifield. libretexts.org This method involves attaching the C-terminal amino acid of the peptide chain to an insoluble polymer resin, allowing for the sequential addition of amino acids. libretexts.org The key advantage of SPPS is the ability to perform purification by simple filtration and washing of the resin beads, which significantly reduces the time and material loss associated with traditional solution-phase synthesis. libretexts.org
The general steps of SPPS for an angiotensin II analog are as follows:
Attachment of the C-terminal amino acid to the resin: The first amino acid, with its amino group protected, is covalently linked to a solid support, commonly a polystyrene-based resin. libretexts.org
Deprotection: The protecting group on the α-amino group of the attached amino acid is removed.
Coupling: The next amino acid in the sequence, with its amino group protected, is activated and then coupled to the free amino group of the resin-bound amino acid.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence. libretexts.org
Cleavage: Once the desired peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed. frontiersin.org
Various protecting groups are utilized for the amino and side-chain functional groups of the amino acids to prevent unwanted side reactions. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are commonly used for α-amino group protection. frontiersin.orgcas.cz The choice of protecting groups and cleavage conditions is critical for the successful synthesis of the target peptide. frontiersin.org
Following cleavage from the resin, the crude peptide is typically purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org The purity and identity of the synthesized angiotensin II analog are then confirmed through methods like amino acid analysis and mass spectrometry. researchgate.net
The solid-phase method has been successfully employed to synthesize a wide array of angiotensin II analogs, including those with substitutions at various positions to investigate structure-activity relationships. cdnsciencepub.comacs.orgnih.gov For example, analogs of angiotensin II with substitutions of unnatural amino acids in positions 7 or 8 have been synthesized to explore the steric importance of these residues. acs.org Furthermore, the synthesis of analogs containing fluorine-substituted amino acids, such as hexafluorovaline, has been achieved through both solid-phase and fragment condensation methods. nih.gov These synthetic approaches have been instrumental in developing angiotensin II receptor agonists and antagonists for research purposes. researchgate.net
Over the years, modifications and advancements in SPPS, such as microwave-assisted peptide synthesis, have further accelerated the process of generating angiotensin II analogs. frontiersin.org These techniques allow for more efficient coupling reactions and shorter synthesis times. frontiersin.org The successful synthesis of numerous angiotensin II analogs has been crucial for elucidating the structural requirements for binding to angiotensin receptors and for the development of therapeutic agents targeting the renin-angiotensin system. frontiersin.org
Analytical Techniques for Detection and Quantification of Angiotensin II and its Analogs
Radioimmunoassay (RIA) for Angiotensin II and its Analogs
Radioimmunoassay (RIA) is a highly sensitive and specific method used for the quantification of angiotensin II and its analogs in biological fluids and tissue extracts. This technique relies on the principle of competitive binding between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or standard) for a limited number of specific antibody binding sites.
The fundamental components of an RIA for angiotensin II are:
Specific Antibody: An antibody that recognizes and binds to angiotensin II.
Radiolabeled Angiotensin II: Angiotensin II that has been labeled with a radioactive isotope, typically iodine-125 (¹²⁵I).
Standards: Known concentrations of unlabeled angiotensin II used to create a standard curve.
In the assay, a fixed amount of antibody and radiolabeled angiotensin II are incubated with either the unknown sample or the standards. The unlabeled angiotensin II in the sample or standard competes with the radiolabeled angiotensin II for binding to the antibody. After reaching equilibrium, the antibody-bound antigen is separated from the free antigen. The radioactivity of the bound fraction is then measured.
The concentration of angiotensin II in the unknown sample is determined by comparing the degree of inhibition of binding of the radiolabeled antigen with the inhibition produced by the known standards. A standard curve is constructed by plotting the percentage of bound radiolabeled angiotensin II as a function of the concentration of the unlabeled standard.
RIA has been a cornerstone in renin-angiotensin system research, allowing for the measurement of circulating and tissue levels of angiotensin II. The high sensitivity of RIA makes it possible to detect the very low physiological concentrations of this hormone. The specificity of the antibody is crucial to ensure that it primarily binds to angiotensin II and has minimal cross-reactivity with other related peptides or fragments.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC for Separation and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC (RP-HPLC) is a specific mode of HPLC that is widely employed for the analysis of peptides like angiotensin II and its analogs.
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Peptides are introduced into the HPLC system and are carried through the column by the mobile phase. The more hydrophobic a peptide is, the more strongly it will interact with the nonpolar stationary phase, and the longer it will be retained in the column.
A typical RP-HPLC setup for angiotensin II analysis includes:
A C18 column: A common type of reversed-phase column where the stationary phase consists of silica particles with bonded C18 alkyl chains.
A gradient mobile phase: The composition of the mobile phase is changed over time, typically by increasing the concentration of an organic solvent like acetonitrile in an aqueous buffer (often containing trifluoroacetic acid). This gradient elution allows for the effective separation of peptides with a wide range of hydrophobicities.
A detector: A UV detector is commonly used to monitor the column effluent at a specific wavelength (e.g., 214 or 280 nm), as peptide bonds and aromatic amino acid residues absorb UV light.
RP-HPLC is not only used for the quantitative analysis of angiotensin II but also for the purification of synthetic angiotensin II analogs. frontiersin.org After solid-phase peptide synthesis, RP-HPLC is the standard method for isolating the desired peptide from impurities and by-products. frontiersin.org The purity of the final peptide product is also assessed using analytical RP-HPLC.
The combination of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for the analysis of angiotensin II and its metabolites, offering high sensitivity and structural confirmation.
Application of Isotope Labeling Methods (e.g., 125I-labeled Valine-5 Angiotensin II as an Internal Standard)
Isotope labeling is a technique where an atom in a molecule is replaced by one of its isotopes. This method is invaluable in analytical chemistry, particularly in conjunction with techniques like mass spectrometry and radioimmunoassays, for accurate quantification.
Tracer in Radioimmunoassays: As discussed in the RIA section, ¹²⁵I-labeled angiotensin II is a critical component that allows for the detection and quantification of the unlabeled peptide in a sample.
Internal Standard: In various analytical methods, including HPLC and LC-MS, an isotopically labeled version of the analyte is often used as an internal standard. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Since the internal standard is chemically identical to the analyte, it experiences the same losses during extraction, purification, and analysis. By measuring the ratio of the analyte to the internal standard, a more accurate and precise quantification can be achieved, as it corrects for variations in sample recovery.
Receptor Binding Studies: ¹²⁵I-labeled Valine-5 angiotensin II is also extensively used as a radioligand in receptor binding assays to characterize the binding properties of angiotensin II receptors.
The use of stable isotopes, such as ¹³C or ¹⁵N, to label angiotensin II is another approach, particularly for quantitative analysis by mass spectrometry. This technique, known as stable isotope dilution mass spectrometry, is considered a gold-standard method for accurate quantification.
In Vitro Receptor Binding Assays (e.g., Saturation Binding, Competition Binding Experiments)
In vitro receptor binding assays are fundamental experimental techniques used to characterize the interaction between a ligand, such as this compound, and its receptor. These assays are typically performed using cell membranes, tissue homogenates, or purified receptors. Radioligand binding assays, which utilize a radioactively labeled ligand, are a common and sensitive method for these studies.
Saturation Binding Experiments:
Saturation binding assays are performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the affinity of the radioligand for the receptor (Kd). In this experiment, increasing concentrations of a radiolabeled ligand (e.g., ¹²⁵I-Valine angiotensin II) are incubated with a fixed amount of the receptor preparation until equilibrium is reached.
The experiment measures both total binding and non-specific binding. Non-specific binding is the portion of the radioligand that binds to components other than the specific receptor. It is determined by including a high concentration of an unlabeled competing ligand in a parallel set of tubes. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
The specific binding data is then plotted against the concentration of the radiolabeled ligand. This typically results in a hyperbolic curve. By analyzing this curve using non-linear regression, the Bmax (maximum number of binding sites) and the Kd (dissociation constant, which is the concentration of ligand at which 50% of the receptors are occupied) can be determined. A lower Kd value indicates a higher affinity of the ligand for the receptor.
Competition Binding Experiments:
Competition binding assays are used to determine the affinity of an unlabeled compound (competitor) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor. These experiments are crucial for screening new drug candidates and for characterizing the pharmacology of different receptor subtypes.
In a competition binding experiment, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The unlabeled ligand will compete with the radiolabeled ligand for the same binding sites on the receptor.
As the concentration of the unlabeled competitor increases, it displaces more of the radiolabeled ligand, leading to a decrease in the measured radioactivity. The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the logarithm of the competitor concentration, which typically generates a sigmoidal curve.
From this curve, the IC50 value can be determined, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation. The Ki represents the affinity of the competing unlabeled ligand for the receptor.
These in vitro binding assays are powerful tools for understanding the molecular interactions between this compound and its receptors, and for the development of new therapeutic agents that target the renin-angiotensin system.
Cell-Based Assays for Functional Activity and Signal Transduction Investigations
Cell-based assays are essential tools for investigating the functional consequences of this compound binding to its receptors and for elucidating the downstream signal transduction pathways. These assays are performed using cultured cells that either endogenously express angiotensin II receptors or have been genetically engineered to express them.
Functional Activity Assays:
Functional assays measure the biological response of a cell to stimulation by an agonist like this compound. The specific response measured depends on the cell type and the signaling pathway coupled to the receptor. Common functional assays for angiotensin II receptor activation include:
Calcium Mobilization Assays: Angiotensin II type 1 (AT1) receptors are G-protein coupled receptors that, upon activation, lead to an increase in intracellular calcium concentration ([Ca²⁺]i). This is a rapid and robust response that can be measured using fluorescent calcium indicators, such as Fura-2 or Fluo-4. Cells are loaded with the dye, and the change in fluorescence upon addition of this compound is monitored using a fluorometer or a fluorescence microscope. The magnitude of the calcium response is indicative of the agonist's potency and efficacy.
Inositol (B14025) Phosphate (IP) Accumulation Assays: Activation of AT1 receptors also stimulates phospholipase C, which leads to the production of inositol phosphates (IPs), including inositol trisphosphate (IP₃). The accumulation of IPs can be measured by radioactively labeling the cells with [³H]-myo-inositol and then quantifying the amount of radiolabeled IPs produced after stimulation with this compound.
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. For example, a promoter containing a serum response element (SRE) can be used to measure the activation of the MAP kinase pathway, which is downstream of AT1 receptor activation. When cells are stimulated with this compound, the signaling cascade is activated, leading to the expression of the reporter gene, which can be easily quantified.
Signal Transduction Investigations:
Cell-based assays are also used to dissect the specific signaling molecules and pathways involved in the cellular response to this compound. These investigations often involve a combination of techniques:
Western Blotting: This technique is used to detect and quantify specific proteins involved in signal transduction. For example, researchers can measure the phosphorylation and activation of key signaling proteins, such as ERK/MAP kinase, Akt, or various protein kinase C (PKC) isoforms, in response to this compound stimulation.
Immunoprecipitation and Kinase Assays: To measure the activity of specific kinases, the kinase can be immunoprecipitated from cell lysates and then incubated with a specific substrate and ATP. The amount of substrate phosphorylation is then quantified to determine the kinase activity.
Measurement of Second Messengers: In addition to calcium and inositol phosphates, the production of other second messengers, such as cyclic AMP (cAMP) and diacylglycerol (DAG), can be measured using specific immunoassays or enzymatic assays.
These cell-based assays provide valuable insights into the functional activity and signaling mechanisms of this compound, helping to bridge the gap between receptor binding and the ultimate physiological response. They are also critical for the characterization of angiotensin II receptor agonists and antagonists in a cellular context.
Measurement of Cellular Growth Parameters (e.g., Protein Synthesis, DNA Synthesis)
This compound is a known modulator of cellular growth, capable of inducing both hypertrophy (increase in cell size) and hyperplasia (increase in cell number). Investigating these effects is fundamental to understanding its role in tissue remodeling and various pathological states. The primary methods for quantifying these parameters involve radiolabeled precursor incorporation assays.
Protein Synthesis: The rate of protein synthesis is commonly measured by the incorporation of radiolabeled amino acids, such as ³H-leucine, into newly synthesized proteins. Cells are incubated with this compound and ³H-leucine, and the amount of radioactivity incorporated into the cellular protein fraction is quantified. Studies have shown that Angiotensin II can stimulate ³H-leucine incorporation in vascular smooth muscle cells, indicating an increase in protein synthesis, a hallmark of cellular hypertrophy.
DNA Synthesis: To assess cell proliferation or hyperplasia, DNA synthesis rates are measured using ³H-thymidine incorporation assays. Thymidine is a nucleoside specifically used for DNA synthesis. An increase in the incorporation of ³H-thymidine into the DNA of cultured cells following stimulation with this compound indicates that the cells are entering the S-phase of the cell cycle and replicating their DNA, a prerequisite for cell division. Research has demonstrated that Angiotensin II can dose-dependently increase ³H-thymidine incorporation in various cell types, including vascular smooth muscle cells, and this effect is often mediated by the AT1 receptor.
These assays provide robust and quantifiable data on the mitogenic and hypertrophic effects of this compound, allowing researchers to explore the downstream signaling pathways responsible for these growth responses.
Analysis of Protein Phosphorylation Events (e.g., Western Blot for ERK Activation)
Protein phosphorylation is a critical post-translational modification that acts as a molecular switch in a vast number of signaling pathways. The binding of this compound to its receptors, particularly the AT1 receptor, triggers a cascade of intracellular phosphorylation events. A key pathway activated is the mitogen-activated protein kinase (MAPK) cascade, in which Extracellular signal-regulated kinases 1 and 2 (ERK1/2) play a central role.
Western Blotting for ERK Activation: Western blotting is the most common technique used to detect and quantify the phosphorylation status of specific proteins like ERK1/2. The methodology involves the following steps:
Cell Lysis: Cells stimulated with this compound for specific durations are lysed to release their protein content.
Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-ERK). A second primary antibody that recognizes the total amount of the target protein (total-ERK) is used on a parallel blot or after stripping the first antibody, serving as a loading control.
Visualization: A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that binds to the primary antibody is added. The addition of a chemiluminescent substrate results in light emission, which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of phosphorylated and total protein.
Studies have consistently shown that Angiotensin II induces a rapid, time- and concentration-dependent phosphorylation of ERK1/2 in various cell types. nih.gov This activation is a crucial step in the signaling cascade that leads to cellular growth, inflammation, and other physiological responses. nih.govnih.gov For higher throughput, plate-based immunocytochemical assays, such as the In-Cell Western system, can be used to quantify ERK phosphorylation as an alternative to traditional Western blotting. frontiersin.org
Calcium Mobilization and Intracellular Ion Dynamics Assays
A hallmark of AT1 receptor activation by this compound is the rapid increase in intracellular calcium concentration ([Ca²⁺]i). This calcium signal is a critical second messenger that initiates numerous downstream cellular responses. The increase in [Ca²⁺]i results from two main sources: release from intracellular stores, primarily the endoplasmic reticulum, and influx from the extracellular environment through plasma membrane channels. nih.gov
Assay Methodology: The most common method for measuring intracellular calcium mobilization involves the use of calcium-sensitive fluorescent dyes. creative-bioarray.com
Cell Loading: Cells are loaded with a cell-permeant fluorescent calcium indicator, such as Fluo-3, Fluo-4, or Fura-2. Once inside the cell, esterases cleave the dye, trapping it in the cytoplasm.
Stimulation: The baseline fluorescence of the cells is measured before the addition of this compound.
Detection: Upon binding to Ca²⁺, the dye undergoes a conformational change that significantly increases its fluorescence intensity. This change in fluorescence is monitored in real-time using a fluorescence microscope, a microplate reader, or a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR). creative-bioarray.com
These assays allow for a detailed characterization of the calcium response, including its magnitude, kinetics, and origin. By performing the assay in a calcium-free external medium, researchers can isolate the component of the signal that comes from intracellular stores. Studies have demonstrated that intracellular application of Angiotensin II can also induce cytosolic Ca²⁺ mobilization, suggesting a role for intracellular AT1 receptors. nih.gov Research indicates that both calcium entry and mobilization from intracellular stores are crucial, each contributing to about half of the ANG II-induced physiological responses like renal vasoconstriction. nih.gov
Reporter Gene Assays for Transcriptional Regulation
This compound can modulate gene expression by influencing the activity of various transcription factors, thereby altering the transcription rates of target genes. Reporter gene assays are a powerful tool for studying the regulation of gene expression at the transcriptional level. thermofisher.com
Principle of the Assay: This technique involves linking a specific DNA regulatory sequence (a promoter or enhancer element) from a gene of interest to a "reporter gene." thermofisher.com The product of this reporter gene is an easily measurable enzyme or protein, such as:
Luciferase (producing light)
β-galactosidase (cleaving a substrate to produce a colored product)
Green Fluorescent Protein (GFP)
The entire construct (promoter + reporter gene) is introduced into host cells. These cells are then stimulated with this compound. If the signaling pathway activated by Angiotensin II leads to the activation of transcription factors that bind to the promoter in the construct, the reporter gene will be transcribed and translated. The amount of reporter protein produced, which is quantified by its activity (e.g., luminescence for luciferase), serves as a direct readout of the promoter's activity. thermofisher.com
Researchers have used reporter gene assays to identify transcription regulatory genes that are modulated by Angiotensin II and to determine their subsequent effect on the expression of other genes, such as those involved in steroidogenesis. nih.govphysiology.orgphysiology.org For instance, by co-transfecting cells with a reporter plasmid and plasmids expressing various transcription factors, scientists can pinpoint which factors are responsible for mediating Angiotensin II's effects on gene expression. physiology.org Furthermore, by introducing mutations into the promoter sequence within the reporter construct, specific DNA control elements that are essential for the Angiotensin II response can be identified. ahajournals.org
Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism)
The biological activity of a peptide like this compound is intimately linked to its three-dimensional structure or conformation. Spectroscopic techniques are vital for studying the conformational properties of peptides in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful, non-destructive technique for examining the secondary structure and conformational changes of peptides and proteins. The principle is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
Far-UV CD (190-250 nm): In this region, the CD spectrum is dominated by the peptide backbone's amide bonds. The shape and magnitude of the spectrum provide information about the secondary structure content (e.g., α-helix, β-sheet, random coil).
Near-UV CD (250-320 nm): This region is sensitive to the environment of aromatic amino acid side chains (Tyrosine, Phenylalanine, Tryptophan). Changes in the near-UV CD spectrum can indicate alterations in the peptide's tertiary structure and the specific orientation of these side chains.
Mechanistic Research on Angiotensin Ii in Biological Processes Excluding Clinical Human Trials
Cellular Growth, Proliferation, and Tissue Remodeling Mechanisms
Angiotensin II is a potent modulator of cellular processes that underpin tissue growth and remodeling. Its effects are particularly prominent in the cardiovascular system, where it contributes to pathological conditions such as cardiac hypertrophy and vascular wall thickening.
Angiotensin II is a well-established mediator of cardiac hypertrophy, a condition characterized by an increase in the size of cardiomyocytes. This hypertrophic response is primarily initiated through the activation of the Angiotensin II type 1 receptor (AT1R). nih.govresearchgate.net While acute exposure to Angiotensin II can induce a physiological, adaptive cardiac hypertrophy, prolonged exposure leads to a pathological and maladaptive state. nih.govresearcher.life The signaling cascades triggered by Angiotensin II are complex and involve multiple interconnected pathways.
Upon binding to the AT1R, a Gq-protein-coupled receptor, Angiotensin II stimulates phospholipase C (PLC). nih.govresearcher.life PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). researchgate.netahajournals.org The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), a key player in the hypertrophic response. nih.govresearcher.life
Furthermore, the activation of AT1R can lead to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX). ahajournals.orgahajournals.org This oxidative stress is linked to the activation of several hypertrophic intracellular signaling pathways, including mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinases (ERKs), c-Jun amino-terminal kinases (JNKs), and p38-MAPKs. nih.govahajournals.org These MAPKs, in turn, can activate transcription factors that drive the expression of genes associated with cardiac growth. nih.govahajournals.org
In neonatal rat cardiac myocytes, Angiotensin II has been shown to induce an increase in protein synthesis without a corresponding increase in DNA synthesis, a hallmark of hypertrophic growth. ahajournals.org This response is accompanied by the rapid induction of immediate-early genes like c-fos, c-jun, and c-myc, as well as late markers of cardiac hypertrophy such as skeletal alpha-actin and atrial natriuretic factor. ahajournals.org Transcriptomic analysis has revealed significant changes in gene expression in the myocardium following Angiotensin II administration, with notable upregulation of genes associated with fibrosis and apoptosis, and downregulation of those related to energy metabolism. nih.gov
Table 1: Key Molecular Events in Angiotensin II-Induced Cardiac Hypertrophy
| Initiating Event | Receptor | Key Second Messengers/Mediators | Downstream Signaling Pathways | Cellular Outcome |
|---|---|---|---|---|
| Angiotensin II Binding | AT1R | IP3, DAG, Ca2+, ROS | PLC/PKC, MAPK (ERK, JNK, p38), Calcineurin | Increased protein synthesis, cardiomyocyte growth, re-expression of fetal genes |
| Angiotensin II Binding | AT2R | - | - | Anti-hypertrophic effects |
Angiotensin II is a significant regulator of vascular smooth muscle cell (VSMC) growth, contributing to both hypertrophy (an increase in cell size) and, under certain conditions, hyperplasia (an increase in cell number). ahajournals.orgahajournals.org These effects are critical in the vascular remodeling associated with hypertension and atherosclerosis. The majority of these growth-promoting actions are mediated through the AT1 receptor. ahajournals.orgnih.gov
Upon binding to the AT1 receptor on VSMCs, Angiotensin II initiates a cascade of intracellular signaling events. ahajournals.orgnih.gov A rapid activation of phospholipase C (PLC) occurs within seconds, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.org This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). ahajournals.orgahajournals.org Subsequently, within minutes, other enzymes such as phospholipase D (PLD) and phospholipase A2 are activated, sustaining the production of signaling molecules. ahajournals.org
A crucial pathway in Angiotensin II-mediated VSMC growth involves the activation of mitogen-activated protein kinases (MAPKs), particularly extracellular signal-regulated kinases (ERK1/2). nih.govplos.org The activation of the AT1 receptor can lead to the phosphorylation and activation of ERKs, which then translocate to the nucleus to regulate the expression of genes involved in cell growth and proliferation. nih.gov Studies have shown that inhibitors of the ERK pathway can abrogate Angiotensin II-induced DNA and protein synthesis in human VSMCs. nih.gov
Angiotensin II has been demonstrated to stimulate both DNA synthesis (an index of hyperplasia) and protein synthesis (an index of hypertrophy) in cultured VSMCs from human arteries. nih.gov For instance, a 24-hour exposure to Angiotensin II resulted in a significant increase in protein synthesis, as measured by the incorporation of tritiated leucine. ahajournals.orgnih.gov This hypertrophic response is characterized by an increase in protein content and cell volume. ahajournals.org The stimulation of protein synthesis by Angiotensin II is dependent on a rise in intracellular calcium concentration and requires continuous exposure to the hormone for several hours. ahajournals.org Furthermore, the process is dependent on messenger RNA (mRNA) synthesis. ahajournals.org
The signaling pathways leading to VSMC growth are complex and involve the activation of various tyrosine kinases. ahajournals.orgahajournals.org Angiotensin II can stimulate the tyrosine phosphorylation of several intracellular proteins, a mechanism it shares with traditional growth factors. ahajournals.org
Angiotensin II plays a significant role in vascular fibrosis by directly stimulating the synthesis of collagen, a major component of the extracellular matrix, in vascular cells. ahajournals.org This action contributes to the stiffening and remodeling of blood vessel walls. The primary receptor involved in this process is the AT1 receptor. ahajournals.orgnih.gov
In human arterial smooth muscle cells (SMCs), Angiotensin II has been shown to cause a dose-dependent increase in both the rate of collagen synthesis and the abundance of mRNA for the proalpha1 chain of type I collagen. nih.gov This effect is mediated through an autocrine loop involving transforming growth factor-beta (TGF-β). ahajournals.org Angiotensin II stimulation leads to a significant increase in the production of active TGF-β by the vascular SMCs. ahajournals.orgnih.gov This newly synthesized TGF-β then acts on the same cells to stimulate collagen expression. ahajournals.org Neutralizing antibodies against TGF-β have been shown to block the Angiotensin II-mediated increase in collagen expression, confirming the essential role of this growth factor in the pathway. ahajournals.orgnih.gov
The signaling cascade that leads to TGF-β production and subsequent collagen synthesis involves tyrosine phosphorylation. ahajournals.orgnih.gov Inhibitors of tyrosine kinases have been demonstrated to abrogate both the Angiotensin II-mediated increase in TGF-β production and the subsequent procollagen mRNA expression. ahajournals.orgnih.gov
In cardiac fibroblasts, another cell type crucial in tissue remodeling, Angiotensin II also stimulates collagen production. nih.govnih.gov This stimulation is associated with an increase in both collagen I and III content and their respective mRNA expression. nih.gov Similar to its action in vascular SMCs, the effect of Angiotensin II on collagen synthesis in cardiac fibroblasts is mediated through the AT1 receptor. nih.govoup.com Studies have shown that AT1 receptor antagonists can completely block the Angiotensin II-induced increase in collagen secretion and production in these cells. nih.govoup.com
Furthermore, research indicates that reactive oxygen species (ROS) are key mediators in Angiotensin II-stimulated collagen production in cardiac fibroblasts. nih.gov Angiotensin II increases the production of superoxide (B77818) anions through a membrane-associated NAD(P)H oxidase. nih.gov Inhibiting this enzyme has been shown to abolish the Angiotensin II-induced collagen production, highlighting the critical role of oxidative stress in this fibrotic process. nih.gov
Angiotensin II is increasingly recognized as a key mediator in the aging process and the development of age-related organ damage. nih.govscispace.com A primary mechanism through which Angiotensin II contributes to organ senescence is by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress. ahajournals.orgfightaging.org This chronic activation of the renin-angiotensin system and the subsequent increase in ROS can compromise mitochondrial integrity and function, leading to a decline in cellular energy production and accelerating the aging process in various organs, including the heart, kidneys, and brain. ahajournals.orgnih.gov
The binding of Angiotensin II to its AT1 receptor is the principal trigger for increased ROS production. ahajournals.orgnih.gov This interaction activates intracellular NADPH oxidase, an enzyme complex that generates superoxide anions. ahajournals.org The excessive production of superoxide can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), which in turn reduces the bioavailability of nitric oxide (NO), a critical molecule for vascular health, and further enhances ROS production. ahajournals.org
The sustained increase in oxidative stress induced by Angiotensin II has several downstream consequences that contribute to cellular senescence. It can lead to mitochondrial dysfunction, creating a vicious cycle of further ROS generation by the mitochondria themselves. ahajournals.orgnih.gov This oxidative damage can affect cellular components, including DNA, proteins, and lipids. researchgate.net
Furthermore, Angiotensin II has been shown to accelerate cellular senescence by inducing the shortening of telomeres, the protective caps at the ends of chromosomes. ahajournals.org Telomere attrition is a hallmark of cellular aging and leads to cell cycle arrest. nih.gov The effects of Angiotensin II on telomere shortening can be reversed by AT1 receptor blockers. ahajournals.org By promoting inflammation, cell growth, and ROS generation at both the cellular and mitochondrial levels, Angiotensin II influences energy metabolism and contributes to the onset and progression of cell senescence. ahajournals.org
Regulation of Vasomotor Tone and Vascular Dynamics
Angiotensin II is a potent vasoconstrictor, playing a critical role in the regulation of blood pressure and vascular resistance. Its effects on vasomotor tone are rapid and are mediated through specific signaling pathways in vascular smooth muscle cells.
Angiotensin II is one of the most potent vasoconstrictors in the human body, exerting its effects primarily through the activation of Angiotensin II type 1 (AT1) receptors on vascular smooth muscle cells (VSMCs). ahajournals.orgmdpi.com The binding of Angiotensin II to the AT1 receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade that leads to smooth muscle contraction. researchgate.netahajournals.org
The primary event following AT1 receptor activation is the stimulation of phospholipase C (PLC). researchgate.netahajournals.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netahajournals.org
IP3 diffuses through the cytoplasm and binds to its specific receptors on the sarcoplasmic reticulum, the main intracellular calcium store in VSMCs. researchgate.netahajournals.org This binding triggers the release of stored calcium (Ca2+) into the cytosol, leading to a rapid and transient increase in the intracellular Ca2+ concentration. ahajournals.orgresearchgate.net
In addition to mobilizing intracellular calcium, Angiotensin II also promotes the influx of extracellular calcium through various channels in the plasma membrane. researchgate.netresearchgate.net The combined effect of intracellular release and extracellular influx leads to a significant elevation of cytosolic Ca2+. nih.gov
The increased intracellular Ca2+ concentration is the central trigger for VSMC contraction. researchgate.netahajournals.org Calcium ions bind to calmodulin, a calcium-binding protein. researchgate.netresearchgate.net The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). researchgate.netahajournals.org Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction and vasoconstriction. researchgate.netahajournals.org
In addition to this primary calcium-dependent pathway, Angiotensin II can also induce vasoconstriction through a mechanism known as calcium sensitization. This process involves the inhibition of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain and promotes relaxation. mdpi.comresearchgate.net Angiotensin II, through the activation of the RhoA/Rho-kinase pathway, can lead to the inhibition of MLCP. mdpi.comresearchgate.net This results in a greater degree of myosin light chain phosphorylation for a given intracellular calcium concentration, thereby enhancing the contractile response. researchgate.net
The vasoconstrictor effect of Angiotensin II is not uniform across all vascular beds, and the relative contribution of intracellular calcium release versus extracellular calcium influx can vary depending on the specific blood vessel. nih.gov
Table 2: Signaling Cascade of Angiotensin II-Mediated Vasoconstriction
| Step | Molecule/Process | Function |
|---|---|---|
| 1 | Angiotensin II binds to AT1 receptor | Initiates the signaling cascade |
| 2 | Gq protein activation | Activates Phospholipase C (PLC) |
| 3 | PLC hydrolyzes PIP2 | Generates IP3 and DAG |
| 4 | IP3 binds to receptors on sarcoplasmic reticulum | Releases intracellular Ca2+ stores |
| 5 | Ca2+ influx from extracellular space | Further increases cytosolic Ca2+ |
| 6 | Ca2+ binds to Calmodulin | Forms Ca2+-Calmodulin complex |
| 7 | Activation of Myosin Light Chain Kinase (MLCK) | Phosphorylates myosin light chains |
| 8 | Actin-myosin cross-bridge formation | Results in smooth muscle contraction |
| 9 | RhoA/Rho-kinase pathway activation | Inhibits Myosin Light Chain Phosphatase (MLCP), enhancing contraction (Ca2+ sensitization) |
AT2 Receptor-Mediated Vasodilation Mechanisms
While the angiotensin II type 1 (AT1) receptor is primarily associated with vasoconstriction, the angiotensin II type 2 (AT2) receptor plays a contrasting role, mediating vasodilation. ahajournals.orgnih.gov This vasodilatory effect is a key counter-regulatory mechanism to the actions of the AT1 receptor. ahajournals.org The mechanisms underlying AT2 receptor-mediated vasodilation are complex and involve several signaling pathways.
A primary pathway involves the activation of a bradykinin-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade. ahajournals.orgnih.gov Stimulation of the AT2 receptor can lead to an increase in the local production of bradykinin (B550075). nih.govnih.govbohrium.com Bradykinin, in turn, stimulates its B2 receptor, which leads to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. nih.gov NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased levels of cGMP and ultimately causing vasodilation. ahajournals.orgnih.gov Studies in rat mesenteric arterial segments have demonstrated that this AT2-dependent vasodilation is endothelium-dependent. nih.govbohrium.com
The functional significance of this pathway has been observed in various vascular beds, including mesenteric, uterine, renal, coronary, and cerebral arteries. ahajournals.org In human coronary microarteries, for instance, the net contractile effect of angiotensin II is determined by the balance between AT1-mediated contraction and AT2-mediated relaxation. ahajournals.org Blockade of the AT2 receptor in these vessels potentiates the contractile response to angiotensin II, highlighting the functional opposition between the two receptor subtypes. ahajournals.org
Furthermore, the expression of AT2 receptors can be upregulated in conditions associated with cardiovascular tissue damage, such as myocardial infarction and hypertension, suggesting an enhanced role for this vasodilatory pathway in pathological states. ahajournals.org
| Key Mediator | Role in AT2 Receptor-Mediated Vasodilation | Supporting Evidence |
| Bradykinin | Acts as an intermediate signaling molecule, linking AT2 receptor stimulation to nitric oxide production. nih.gov | Studies have shown that bradykinin B2 receptor antagonists can suppress AT2-dependent vasodilation. nih.gov |
| Nitric Oxide (NO) | A key vasodilator produced by endothelial cells following bradykinin stimulation. nih.gov | The vasodilatory effect is often abolished by inhibitors of nitric oxide synthase. nih.gov |
| Cyclic GMP (cGMP) | Acts as a second messenger in vascular smooth muscle cells, leading to relaxation. ahajournals.orgnih.gov | Increased levels of cGMP are observed following AT2 receptor stimulation. ahajournals.org |
Research on Inflammation and Immune System Modulation by Angiotensin II
Angiotensin II is increasingly recognized as a potent proinflammatory mediator, playing a significant role in modulating inflammatory processes and immune responses. oup.comnih.govresearchgate.net
Role of Angiotensin II in Inflammatory Processes at the Cellular Level
At the cellular level, angiotensin II contributes to inflammation through several mechanisms, primarily mediated by the AT1 receptor. nih.govembopress.org It promotes the expression of proinflammatory chemokines, which are responsible for the recruitment and accumulation of immune cells at sites of tissue injury. nih.gov
Angiotensin II can induce an inflammatory response in tissues like the kidney, heart, and vasculature. nih.gov This involves the activation of endothelial cells and the expression of various adhesion molecules, such as E-selectin, VCAM-1, and ICAM-1, which facilitate the adhesion and migration of leukocytes into tissues. researchgate.net
Furthermore, angiotensin II stimulates the generation of reactive oxygen species (ROS), which in turn activates multiple intracellular signaling pathways involved in inflammation. nih.gov These pathways include mitogen-activated protein kinases (MAPK), transforming growth factor-β1 (TGF-β1), and the nuclear factor-κB (NF-κB) pathway. nih.govahajournals.org Activation of NF-κB is a crucial step, leading to the production of various proinflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov
Angiotensin II also directly activates infiltrating immune cells. For instance, it can induce the infiltration of macrophages into the arterial wall. nih.govresearchgate.net This process is often accompanied by increased expression of monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net The proinflammatory activity of angiotensin II also extends to the activation of dendritic cells, which are key antigen-presenting cells that orchestrate immune responses. nih.govresearchgate.net
| Cellular Event | Mediators and Pathways | Consequence |
| Leukocyte Recruitment | Upregulation of adhesion molecules (E-selectin, VCAM-1, ICAM-1) and chemokines. researchgate.net | Infiltration of immune cells into tissues. nih.gov |
| Proinflammatory Cytokine Production | Activation of NF-κB, leading to the expression of IL-1β, IL-6, and TNF-α. nih.gov | Amplification of the inflammatory response. |
| Immune Cell Activation | Direct stimulation of macrophages and dendritic cells. nih.govresearchgate.net | Enhanced antigen presentation and phagocytic activity. |
Angiotensin II Modulation of Immune Cell Responses and Implications for Autoimmunity
Angiotensin II exerts significant modulatory effects on various immune cells, including T cells, which has implications for the development and progression of autoimmune diseases. oup.comembopress.org T cells possess their own endogenous renin-angiotensin system, which can modulate their proliferation and migration. nih.govembopress.org
Acting through the AT1 receptor, angiotensin II can stimulate cytoskeletal rearrangements in T cells and trigger the release of specific cytokines and chemokines that promote their recruitment to inflammatory sites. nih.govembopress.orgresearchgate.net Research has shown that angiotensin II can promote the synthesis of Th1 and Th17 cytokines, specifically interferon-gamma (IFN-γ) and interleukin-17 (IL-17). embopress.org This is particularly relevant in the context of autoimmune diseases like multiple sclerosis, where Th1 and Th17 cells play a critical role in pathogenesis. embopress.org
The renin-angiotensin system is critically involved in the development of Th1/Th17-mediated autoimmunity. embopress.org In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, peripheral CD4+ T cells show increased levels of angiotensin II, which promotes the production of pathogenic cytokines. embopress.org
Furthermore, angiotensin II signaling through the AT1 receptor on immune cells contributes to localized activation of the immune system. embopress.org This localized inflammation can contribute to the pathology of various autoimmune conditions. The observation that angiotensin II modulates T cell responses suggests a potential role for this peptide in a range of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. oup.comresearchgate.netembopress.org
Angiotensin II's Influence on Fluid Volume and Electrolyte Balance Regulation
Angiotensin II is a central hormone in the regulation of fluid volume and electrolyte balance, primarily through its effects on the kidneys and adrenal glands. clevelandclinic.orgnih.govphysiology.org Its actions are crucial for maintaining blood pressure and cardiovascular homeostasis. nih.gov
One of the primary functions of angiotensin II is to stimulate the release of aldosterone (B195564) from the adrenal cortex. clevelandclinic.orgnih.gov Aldosterone is a steroid hormone that acts on the distal tubules and collecting ducts of the kidneys, promoting the reabsorption of sodium and the excretion of potassium. clevelandclinic.org The increased reabsorption of sodium leads to water retention, thereby increasing extracellular fluid volume and blood pressure. clevelandclinic.orgnih.gov
Angiotensin II also plays a role in regulating water intake by stimulating the sensation of thirst via the hypothalamus. clevelandclinic.org This, coupled with its effects on renal water reabsorption, helps to restore fluid volume when the body is dehydrated. pearson.com
Furthermore, angiotensin II stimulates the release of antidiuretic hormone (ADH), also known as vasopressin, from the pituitary gland. clevelandclinic.org ADH acts on the collecting ducts of the kidneys to increase water reabsorption, further contributing to the conservation of body water. clevelandclinic.org
The integrated physiological effects of angiotensin II on fluid and electrolyte balance are summarized below:
| Target Organ/Gland | Action of Angiotensin II | Effect on Fluid and Electrolyte Balance |
| Adrenal Cortex | Stimulates aldosterone secretion. clevelandclinic.orgnih.gov | Increases sodium reabsorption and potassium excretion, leading to water retention. clevelandclinic.org |
| Kidneys (Proximal Tubule) | Increases activity of the Na-H antiporter. nih.gov | Enhances sodium and water reabsorption. |
| Hypothalamus | Triggers the sensation of thirst. clevelandclinic.org | Promotes increased fluid intake. |
| Pituitary Gland | Stimulates the release of antidiuretic hormone (ADH). clevelandclinic.org | Increases water reabsorption in the kidneys. clevelandclinic.org |
Advanced Research Perspectives and Future Directions for Valine Angiotensin Ii Studies
Development and Research of Novel Angiotensin II Analogs and Peptidomimetics
The development of novel analogs of Valine angiotensin II and peptidomimetics represents a significant frontier in cardiovascular pharmacology and beyond. Researchers are actively exploring modifications to the peptide structure to enhance receptor affinity, selectivity, and therapeutic efficacy while minimizing off-target effects.
One approach involves the synthesis of cyclic analogs. By introducing cyclization between different positions of the peptide, such as between positions 5 and 7, researchers aim to impose conformational constraints. These constraints can lock the analog into a bioactive conformation that is recognized by the target receptor, potentially leading to increased binding affinity. For instance, a cyclic analog of angiotensin II with cyclization in the C-terminal 5-7 fragment has been shown to possess a good binding affinity for AT-1 receptors. acs.org
Another key area of research is the development of peptidomimetics, which are small molecules designed to mimic the structure and function of peptides. These non-peptide molecules offer several advantages over their peptide counterparts, including improved oral bioavailability and metabolic stability. The design of these mimetics often involves extensive structure-activity relationship (SAR) studies, nuclear magnetic resonance (NMR), and fluorescence studies to understand the critical interactions between angiotensin II and its receptors. nih.gov These studies have highlighted the importance of the N-terminal domain and the proline residue in stabilizing the peptide's structure. nih.gov
Furthermore, research is focused on developing biased agonists. These are ligands that selectively activate certain downstream signaling pathways of a receptor while having a neutral or antagonistic effect on other pathways. This approach could lead to the development of drugs with more specific therapeutic actions and fewer side effects. The concept of biased agonism at angiotensin receptors is an active area of investigation. nih.gov
The development of novel angiotensin-converting enzyme (ACE) inhibitors using a combinatorial chemistry approach is also a promising strategy. By creating focused libraries of di- and tri-peptidomimetics with heterocyclic moieties designed to interact with the active site of ACE, researchers have identified promising lead compounds with significant ACE inhibition potencies. nih.gov
Recent advancements have also seen the development of a new class of sartan-like drugs called "bisartans," which are angiotensin receptor blockers (ARBs). mdpi.com Additionally, novel highly selective angiotensin II type 2 receptor (AT2R) agonists, such as β-Pro7Ang III, are being investigated for their potential as vasodepressor agents. nih.gov
Table 1: Examples of Novel Angiotensin II Analogs and Peptidomimetics
| Compound/Analog Type | Target | Key Feature/Mechanism | Reference |
|---|---|---|---|
| Cyclic Analog (positions 5-7) | AT-1 Receptor | Conformational constraint for improved binding affinity | acs.org |
| Bisartans | AT1 Receptors | Biphenyl-tetrazole sartans with potential inverse agonist effects | mdpi.com |
| β-Pro7Ang III | AT2 Receptor | Highly selective agonist with vasodepressor effects | nih.gov |
| Di- and Tri-peptidomimetics | ACE | Combinatorially designed inhibitors with heterocyclic moieties | nih.gov |
| Sarmesin analogs | AT1 Receptor | Methylation of tyrosine hydroxyl results in competitive antagonist activity | mdpi.com |
Investigations into Multiphase Signaling and Temporal Control of Angiotensin II Actions
The signaling cascades initiated by this compound are not monolithic events but rather complex, multiphasic processes that unfold over different time scales. Understanding the temporal dynamics of these signaling pathways is crucial for comprehending the full spectrum of angiotensin II's physiological and pathological effects.
Research has shown that the effects of angiotensin II can be dose-dependent and time-dependent. For example, studies on microvascular permeability have demonstrated that angiotensin II causes a dose-dependent increase in permeability, with the maximal effect observed at a specific time point after perfusion. nih.gov This suggests a temporal window for the action of angiotensin II on the endothelial barrier.
Angiotensin II-mediated signaling through the AT1 receptor potentiates a variety of serine/threonine kinases and other intracellular protein kinases. frontiersin.org The activation of these kinases likely occurs in distinct temporal waves, contributing to the multiphasic nature of the cellular response. For instance, the initial, rapid vasoconstrictor effects of angiotensin II are followed by slower, long-term effects on cell growth and proliferation. These long-term effects are often mediated by the transactivation of growth factor receptors, such as the epidermal growth factor receptor (EGFR), which adds another layer of temporal control to angiotensin II signaling. frontiersin.org
Furthermore, the concept of G-protein-independent signaling via β-arrestin introduces another dimension to the temporal control of angiotensin II actions. Initially, β-arrestins were known to uncouple G protein-coupled receptors (GPCRs) from G-proteins to mediate receptor internalization. frontiersin.org However, it is now understood that β-arrestins can also initiate their own signaling cascades, which can have distinct temporal profiles compared to G-protein-mediated signaling. frontiersin.org This dual signaling capacity allows for a more nuanced and temporally controlled cellular response to angiotensin II.
The multifaceted nature of the renin-angiotensin system (RAS) itself contributes to the complexity of angiotensin II signaling over time. The generation of various angiotensin peptides, such as Angiotensin (1-7), which can have opposing effects to angiotensin II, creates a dynamic interplay of signals that can change over time depending on the activity of different enzymes within the RAS. frontiersin.org
Research on Constitutive Receptor Activation and Receptor Oligomerization
Recent research has unveiled that angiotensin II receptors, particularly the AT1 receptor, can be active even in the absence of their ligand, a phenomenon known as constitutive or spontaneous activity. ahajournals.orgnih.gov This agonist-independent activity has significant implications for understanding the pathophysiology of cardiovascular diseases. ahajournals.org
Studies have shown that the AT1 receptor inherently exhibits a low level of spontaneous constitutive activity. ahajournals.org This basal activity can be significantly enhanced by mutations in the receptor. For example, substituting asparagine at position 111 with glycine (B1666218) in the AT1 receptor leads to a constitutively active mutant (CAM) with elevated basal signaling. nih.govresearchgate.net Transgenic animal models expressing these CAM AT1 receptors have been instrumental in demonstrating that angiotensin II-independent receptor activation can contribute to cardiac remodeling. ahajournals.orgresearchgate.net
In addition to constitutive activation, the oligomerization of angiotensin II receptors—the formation of dimers or higher-order complexes—is another critical area of research. Both homodimerization (e.g., AT1-AT1) and heterodimerization (e.g., AT1-AT2) of angiotensin receptors have been reported. ahajournals.orgfrontiersin.org This oligomerization can significantly influence receptor function, including ligand binding, signaling, and trafficking. frontiersin.orgfrontiersin.org
For instance, the formation of AT1 receptor homodimers has been linked to increased monocyte activation and adhesiveness in hypertensive patients. frontiersin.org On the other hand, heterodimerization between AT1 and AT2 receptors can lead to the inhibition of AT1 receptor signaling, suggesting a potential cross-regulatory mechanism between the two receptor subtypes. frontiersin.org
Furthermore, angiotensin II receptors can form heterodimers with other G protein-coupled receptors, such as the bradykinin (B550075) B2 receptor and the Mas receptor for Angiotensin-(1-7). frontiersin.orgahajournals.org These interactions can further modulate the signaling output of the angiotensin II receptors, adding another layer of complexity to their regulation. For example, the heterodimerization of the AT2 receptor with the Mas receptor has been proposed to explain the cross-inhibition observed between their respective agonists and antagonists. ahajournals.org
Research into both constitutive activation and receptor oligomerization is providing novel insights into the intricate mechanisms governing angiotensin II signaling and is opening up new avenues for the development of more targeted therapies.
Application of Integrated Systems Biology Approaches to RAS Signaling
The renin-angiotensin system (RAS) is a complex network of peptides, enzymes, and receptors that play a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgteachmephysiology.comyoutube.com Given its complexity, with both a circulating and multiple local tissue-specific systems, an integrated systems biology approach is essential for a comprehensive understanding of its function in health and disease. wikipedia.orgnih.gov
Systems biology approaches combine experimental data with computational modeling to analyze the behavior of complex biological systems as a whole. In the context of the RAS, this involves integrating data from genomics, proteomics, and metabolomics to construct models that can simulate the dynamic interactions between the various components of the system. These models can help to elucidate the intricate feedback loops and crosstalk between different signaling pathways within the RAS. frontiersin.org
For example, a systems biology approach can be used to model the enzymatic cascade of the RAS, from the cleavage of angiotensinogen (B3276523) by renin to the generation of various angiotensin peptides, including angiotensin II, angiotensin III, angiotensin IV, and angiotensin (1-7). wikipedia.orgnih.govyoutube.com By incorporating kinetic parameters for each enzymatic reaction, these models can predict how perturbations in one part of the system, such as the inhibition of angiotensin-converting enzyme (ACE), will affect the concentrations of all other components.
Furthermore, integrated models can be developed to simulate the downstream signaling pathways activated by angiotensin II binding to its receptors. This includes modeling the activation of G-proteins, the production of second messengers, and the subsequent activation of various protein kinases and transcription factors. frontiersin.orgmdpi.com By integrating these signaling models with physiological data, researchers can gain a better understanding of how molecular events at the cellular level translate into systemic effects on blood pressure and organ function.
The application of systems biology to the RAS is also crucial for understanding the pathogenesis of complex diseases such as hypertension and heart failure, where dysregulation of the RAS is a key contributing factor. mdpi.commdpi.com By modeling the disease state, researchers can identify key nodes in the RAS network that could be targeted for therapeutic intervention. This approach can also aid in the development of personalized medicine, where treatment strategies are tailored to the specific molecular profile of an individual patient.
Q & A
Basic Research Question: What experimental models are commonly used to study Valine Angiotensin II (Ang II) signaling, and how should researchers select appropriate concentrations for in vitro studies?
Methodological Answer:
this compound (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is typically studied in endothelial cell lines (e.g., HCAEC cells) to assess vascular effects. Key steps include:
- Dose-Response Curves : Start with a range of 0.1–100 nmol/L Ang II for 24-hour exposures to identify effective concentrations, as demonstrated in HCAEC viability assays .
- Receptor Specificity : Use AT1/AT2 receptor antagonists (e.g., losartan for AT1, PD123319 for AT2) to isolate pathway-specific effects .
- Controls : Include untreated cells and vehicle controls (e.g., saline) to account for solvent interference .
Advanced Research Question: How can researchers resolve contradictions in reported downstream signaling pathways of Ang II (e.g., oxidative stress vs. anti-inflammatory effects)?
Methodological Answer:
Contradictions often arise from differences in cell types, receptor expression levels, or experimental duration. To address this:
- Pathway-Specific Inhibitors : Combine Ang II with inhibitors (e.g., NAC for ROS, siRNA for NOX4) to isolate mechanisms .
- Temporal Analysis : Conduct time-course experiments (e.g., 6h, 24h, 48h) to capture dynamic signaling shifts .
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, prioritizing randomized controlled trials (RCTs) and controlling for variables like comorbidities .
Basic Research Question: What are the best practices for ensuring reproducibility in Ang II receptor studies?
Methodological Answer:
- Detailed Protocols : Document buffer compositions, incubation times, and receptor binding assays (e.g., radioligand displacement) to enable replication .
- Batch Validation : Use COA (Certificate of Analysis)-verified Ang II batches with >98% purity to minimize variability .
- Open Data : Share raw datasets (e.g., dose-response curves) in supplementary materials, adhering to journal guidelines for file formatting .
Advanced Research Question: How can researchers design experiments to differentiate between AT1 and AT2 receptor-mediated effects in vivo?
Methodological Answer:
- Genetic Models : Use AT1/AT2 knockout mice or Cre-lox systems to study receptor-specific phenotypes .
- Pharmacological Probes : Co-administer Ang II with receptor-specific antagonists and measure biomarkers (e.g., blood pressure for AT1, nitric oxide for AT2) .
- Single-Cell RNA Sequencing : Profile receptor expression heterogeneity in target tissues (e.g., renal glomeruli) to contextualize responses .
Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of Ang II in preclinical studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[Ang II] vs. response) to calculate EC50 values .
- ANOVA with Post Hoc Tests : Compare multiple doses (e.g., 0.1 vs. 100 nmol/L) using Tukey’s test to control for Type I errors .
- Power Analysis : Predefine sample sizes using pilot data to ensure adequate detection of effect sizes (e.g., ≥80% power) .
Advanced Research Question: How should researchers address ethical and logistical challenges in clinical studies involving Ang II pathway modulators (e.g., ARBs)?
Methodological Answer:
- Participant Stratification : Use inclusion/exclusion criteria aligned with comorbidities (e.g., hypertension, diabetes) to reduce confounding .
- Data Restrictions : Note institutional limitations (e.g., VA healthcare data access) in methods sections and outline alternative data-sharing mechanisms .
- Living Reviews : Update findings iteratively using platforms like Clinical Evidence to incorporate emerging RCTs .
Basic Research Question: What validation criteria are critical for Ang II immunoassays or ELISA kits?
Methodological Answer:
- Cross-Reactivity Tests : Validate kits against structurally similar peptides (e.g., Angiotensin I/III) .
- Spike-Recovery Assays : Add known Ang II quantities to biological samples and measure recovery rates (target: 85–115%) .
- Inter-Lab Reproducibility : Collaborate with external labs to verify assay precision under standardized conditions .
Advanced Research Question: How can systems biology approaches enhance understanding of Ang II’s role in multifactorial diseases (e.g., hypertension and renal fibrosis)?
Methodological Answer:
- Network Pharmacology : Map Ang II interactions with TGF-β, NF-κB, and MAPK pathways using tools like STRING or KEGG .
- Machine Learning : Train models on omics datasets (e.g., transcriptomics, proteomics) to predict patient-specific therapeutic outcomes .
- Organ-on-a-Chip : Simulate Ang II effects on vascular-tubular crosstalk in microphysiological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
